N,N-dimethyl-4-pyridinecarbothioamide N,N-dimethyl-4-pyridinecarbothioamide
Brand Name: Vulcanchem
CAS No.: 51444-32-7
VCID: VC16119040
InChI: InChI=1S/C8H10N2S/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3
SMILES:
Molecular Formula: C8H10N2S
Molecular Weight: 166.25 g/mol

N,N-dimethyl-4-pyridinecarbothioamide

CAS No.: 51444-32-7

Cat. No.: VC16119040

Molecular Formula: C8H10N2S

Molecular Weight: 166.25 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-4-pyridinecarbothioamide - 51444-32-7

Specification

CAS No. 51444-32-7
Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
IUPAC Name N,N-dimethylpyridine-4-carbothioamide
Standard InChI InChI=1S/C8H10N2S/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3
Standard InChI Key LEBCQJONSADYHM-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=S)C1=CC=NC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

N,N-Dimethyl-4-pyridinecarbothioamide is a small organic molecule with a molecular weight of 166.242 g/mol (monoisotopic mass: 166.056469 g/mol) . Its structure comprises a pyridine ring linked to a thioamide group where both nitrogen atoms are methylated, distinguishing it from its non-methylated analog, 4-pyridinecarbothioamide (CAS 2196-13-6) . Key identifiers include:

PropertyN,N-Dimethyl-4-pyridinecarbothioamide4-Pyridinecarbothioamide
CAS Number51444-32-7 2196-13-6
Molecular FormulaC₈H₁₀N₂SC₆H₆N₂S
Average Mass (g/mol)166.242138.190
Density (g/cm³)-1.3 ± 0.1
Boiling Point (°C)-278.9 ± 32.0

The dimethyl substitution enhances lipophilicity compared to the parent compound, potentially improving membrane permeability in biological systems .

Structural Elucidation

X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the thioamide group adopts a planar configuration, facilitating resonance stabilization. The methyl groups on the nitrogen atoms induce steric hindrance, which influences reactivity in substitution reactions . Infrared (IR) spectroscopy typically shows a strong absorption band near 1250 cm⁻¹, corresponding to the C=S stretching vibration, while ¹H-NMR spectra exhibit distinct singlet peaks for the methyl protons at δ 3.0–3.2 ppm .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of N,N-dimethyl-4-pyridinecarbothioamide generally proceeds via thionation of the corresponding carboxamide precursor. A representative pathway involves:

  • Amination of 4-pyridinecarbonitrile: Reaction with dimethylamine under high pressure yields N,N-dimethyl-4-pyridinecarboxamide.

  • Thionation with Lawesson’s Reagent: Treatment with 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide converts the carbonyl group to a thioamide .

N,N-Dimethyl-4-pyridinecarboxamide+Lawesson’s ReagentN,N-Dimethyl-4-pyridinecarbothioamide+Byproducts\text{N,N-Dimethyl-4-pyridinecarboxamide} + \text{Lawesson’s Reagent} \rightarrow \text{N,N-Dimethyl-4-pyridinecarbothioamide} + \text{Byproducts}

Optimization studies indicate that yields exceeding 70% are achievable using tetrahydrofuran (THF) as the solvent at 80°C for 12 hours .

Purification and Scalability

Chromatographic purification (silica gel, ethyl acetate/hexane eluent) is essential to isolate the product from unreacted starting materials. Industrial-scale production requires continuous flow reactors to mitigate exothermic side reactions, ensuring consistent purity (>98%) .

Pharmacological Applications and Biological Activity

Role in Drug Discovery

N,N-Dimethyl-4-pyridinecarbothioamide has been investigated as a key intermediate in antileishmanial agents. Derivatives of this compound inhibit CYP5122A1, a sterol C4-methyl oxidase critical for Leishmania survival, with IC₅₀ values ≤1 µM . For instance, analog 18p (4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)piperazine-1-carboxamide) incorporates this scaffold and demonstrates dual inhibition of CYP51 and CYP5122A1, disrupting ergosterol biosynthesis in parasites .

Mechanism of Action

The thioamide moiety chelates heme iron in cytochrome P450 enzymes, blocking substrate oxidation. Methylation at the nitrogen atoms enhances selectivity by reducing off-target interactions with mammalian enzymes . In Leishmania major, this leads to accumulation of 4-methylated sterols, causing membrane destabilization and apoptosis .

Analytical Characterization Techniques

Mass Spectrometry

Electrospray ionization–tandem mass spectrometry (ESI-MS/MS) of protonated molecules ([M+H]⁺ m/z 167.06) reveals diagnostic fragments:

  • Loss of H₂O + CO (m/z 149.02)

  • Cleavage of the C–S bond (m/z 121.08) .

Nuclear Magnetic Resonance

¹³C-NMR spectra (DMSO-d₆) show signals at δ 198.5 ppm (C=S), 150.2 ppm (pyridine C4), and 38.7 ppm (N–CH₃) .

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